(E)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
This compound is a synthetic acrylamide derivative featuring a 4-chlorophenyl-substituted indole core linked via a thioethyl group to an acrylamide moiety with a 3,4-dimethoxyphenyl substituent (Fig. 1). The indole ring contributes to π-π stacking interactions in biological systems, while the thioether bridge enhances metabolic stability compared to oxygen or methylene linkages . The 3,4-dimethoxyphenyl group provides electron-donating properties, influencing receptor binding affinity. This structural complexity positions it as a candidate for antimicrobial, anticancer, and anti-inflammatory applications, though its exact biological profile requires further elucidation.
Properties
IUPAC Name |
(E)-N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3S/c1-32-23-13-7-18(17-24(23)33-2)8-14-25(31)29-15-16-34-27-21-5-3-4-6-22(21)30-26(27)19-9-11-20(28)12-10-19/h3-14,17,30H,15-16H2,1-2H3,(H,29,31)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZXINHSTNYGAF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₈H₁₉ClN₂O₃S and features several functional groups that contribute to its biological properties:
- Indole Moiety : Known for various pharmacological activities, including anticancer effects.
- Thioether Linkage : May enhance the compound's reactivity and interaction with biological targets.
- Acrylamide Group : Associated with the ability to undergo Michael addition reactions, which can be crucial for its mechanism of action.
1. Anticancer Properties
Preliminary studies indicate that similar compounds exhibit significant anticancer activities. The presence of the indole structure is particularly noteworthy, as it has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, compounds with acrylamide groups have shown effectiveness against prostate and breast cancer cells by targeting specific signaling pathways related to tumor growth and survival .
Mechanisms of Action :
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling, thereby reducing proliferation.
- Apoptosis Induction : It has been observed that compounds with similar structures can induce apoptosis through mitochondrial pathways .
2. Anti-inflammatory Effects
There is evidence suggesting that compounds with indole and acrylamide structures possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
3. Antimicrobial Activity
Research indicates that derivatives containing thioether linkages may also exhibit antimicrobial properties. The structural characteristics allow these compounds to interact with microbial enzymes or membranes, leading to inhibition of growth or cell death .
Case Study 1: Anticancer Activity
A study evaluated a series of indole-based compounds, including those similar to this compound. Results showed that these compounds effectively inhibited the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The study highlighted the role of the indole moiety in enhancing cytotoxicity through specific interactions with cellular targets .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the biological activity of indole derivatives. It was found that these compounds could modulate signaling pathways involving STAT3 and NF-κB, which are critical in cancer progression and inflammation . The ability to inhibit these pathways suggests a multi-faceted approach to cancer treatment.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several acrylamide derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Substituent Position and Bioactivity : The 4-chlorophenyl group in the target compound mirrors 16c and 3312, which exhibit potent antimicrobial and anticancer effects, respectively. However, substitution on the acrylamide’s phenyl ring (e.g., 3,4-dimethoxy in the target vs. 4-fluoro in 16c) significantly alters hydrophobicity and target affinity .
- Heterocyclic Core: Replacing indole with indazole (6t) or pyridine (11g) modifies electronic properties and binding kinetics.
- Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,4,5-trimethoxy in 6t.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
